chemical structure and properties of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole
chemical structure and properties of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole
A Strategic Scaffold for Medicinal & Agrochemical Discovery[1]
Executive Summary
5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2) represents a highly specialized heterocyclic building block characterized by a dense functionalization pattern.[1] Unlike simple pyrazoles, this scaffold integrates two distinct halogen motifs—a metabolically stable fluorine at C4 and a reactive chlorine at C5—on a methylated core. This unique architecture makes it a "privileged structure" in modern drug discovery, particularly for fragment-based design targeting kinases, GPCRs, and agrochemical succinate dehydrogenase inhibitors (SDHIs).
This technical guide provides a comprehensive analysis of its structural properties, synthetic pathways, and utility in structure-activity relationship (SAR) optimization.
Part 1: Structural Analysis & Electronic Properties
The molecule comprises a penta-substituted pyrazole ring.[2][3] The precise arrangement of substituents dictates its electronic profile and reactivity.
1.1 Chemical Identity[4][5]
-
IUPAC Name: 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole[1]
-
CAS Number: 1909319-19-2[1]
-
Molecular Formula: C
H ClFN [6] -
Molecular Weight: 148.57 g/mol
-
SMILES: Cn1c(Cl)c(F)c(C)n1
1.2 Electronic Topography & Dipole Moments
The 1,3-dimethyl substitution creates an electron-rich core, which is counter-balanced by the electron-withdrawing nature of the halogens.
-
C4-Fluorine (The Metabolic Shield): The C4 position in pyrazoles is electronically enriched and prone to oxidative metabolism (e.g., by CYP450). Substitution with fluorine (
) blocks this metabolic soft spot while exerting a strong inductive effect (-I), lowering the pKa of the pyrazole system. -
C5-Chlorine (The Synthetic Handle): The chlorine atom at C5 is activated by the adjacent pyrrole-like nitrogen (N1). While less reactive than a typical aryl chloride towards nucleophilic aromatic substitution (S
Ar), it serves as an excellent handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
| Property | Value (Predicted) | Significance |
| LogP | ~1.6 - 1.9 | Optimal lipophilicity for CNS penetration and oral bioavailability. |
| pKa (Conj. Acid) | ~1.5 - 2.0 | Significantly lower than unsubstituted pyrazole (pKa ~2.5) due to F/Cl electron withdrawal. |
| TPSA | ~17.8 Ų | Low polar surface area suggests high membrane permeability. |
| H-Bond Donors | 0 | Fully substituted nitrogen eliminates H-bond donation, reducing non-specific binding. |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this scaffold requires regioselective control to ensure the halogens are placed correctly relative to the methyl groups.
2.1 Retrosynthetic Analysis
The most robust pathway involves the construction of the pyrazole ring followed by sequential halogenation, or the cyclization of a pre-halogenated diketone.
2.2 Detailed Protocol: The Sequential Halogenation Route
This method is preferred for laboratory-scale synthesis due to the availability of the pyrazolone precursor.
Step 1: Chlorination of 1,3-Dimethyl-5-pyrazolone
-
Reagents: 1,3-Dimethyl-5-pyrazolone (1.0 eq), Phosphoryl chloride (POCl
, 3.0 eq). -
Procedure:
-
Charge a round-bottom flask with 1,3-dimethyl-5-pyrazolone.
-
Add POCl
dropwise at 0°C under nitrogen atmosphere. -
Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC/LC-MS.
-
Quench: Cool to room temperature and pour slowly onto crushed ice (Exothermic!). Neutralize with NaOH to pH 7-8.
-
Isolation: Extract with Dichloromethane (DCM). Dry organic layer over MgSO
.[2] Concentrate to yield 5-chloro-1,3-dimethylpyrazole.[3]
-
Step 2: Electrophilic Fluorination at C4
-
Reagents: 5-Chloro-1,3-dimethylpyrazole (1.0 eq), Selectfluor (1.2 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the chloro-pyrazole intermediate in dry MeCN.
-
Add Selectfluor portion-wise at room temperature.
-
Heat to 60-80°C for 12 hours. The electron-rich nature of the C4 position facilitates electrophilic attack.
-
Workup: Remove solvent in vacuo. Redissolve in DCM, wash with water and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Part 3: Medicinal Chemistry Applications[3][7][8][9][10][11]
This scaffold is not merely a structural spacer; it is a functional pharmacophore.
3.1 The "Fluorine Scan" Effect
In lead optimization, replacing a hydrogen at the C4 position with fluorine is a classic bioisosteric replacement.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is virtually unbreakable by metabolic enzymes, preventing hydroxylation at the C4 position.
-
Conformational Lock: The van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), potentially restricting rotation of attached groups and locking the bioactive conformation.
3.2 C5-Chlorine as a Coupling Partner
The C5-chlorine allows the scaffold to be modularly attached to aryl or heteroaryl systems.
-
Suzuki Coupling: Reacts with aryl boronic acids to form biaryl systems common in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
-
Buchwald-Hartwig Amination: Reacts with amines to introduce solubility-enhancing groups or specific hydrogen-bond acceptors.
3.3 Structure-Activity Relationship (SAR) Map
Part 4: Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled with the protocols standard for halogenated pyrazoles.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 respirator if handling powder. |
| Skin/Eye Irritant | Causes skin irritation and serious eye irritation. | Wear nitrile gloves and safety goggles. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | Store in a cool, dry place away from heat sources. |
| Environmental | Potential aquatic toxicity (common for halogenated heterocycles). | Do not release into drains. Dispose of as hazardous chemical waste. |
References
-
BLD Pharm. (2025). 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole Product Data (CAS 1909319-19-2).[1] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride.[5][7][8] Retrieved from
-
Deng, X., & Mani, N. S. (2008).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from
-
Indian Academy of Sciences. (2014). Reinvestigating the synthesis of key intermediates... (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl).[4] Retrieved from
-
MDPI. (2009). Synthesis of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank.[10] Retrieved from
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